12-Acetylbenzo[b]acridine-6,11-dione
Description
Properties
CAS No. |
830928-15-9 |
|---|---|
Molecular Formula |
C19H11NO3 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
12-acetylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C19H11NO3/c1-10(21)15-13-8-4-5-9-14(13)20-17-16(15)18(22)11-6-2-3-7-12(11)19(17)23/h2-9H,1H3 |
InChI Key |
ODFBYZYXROTGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the formation of methyl 2-(2-aminobenzamido)benzoate intermediates through nucleophilic acyl substitution. Cyclization under basic conditions (sodium hydride in tetrahydrofuran) yields the acridine skeleton. Post-cyclization modifications, such as alkylation or acylation, introduce the acetyl group at position 12. For instance, treating 5-methyldibenzo[b,f]diazocine-6,12-dione with acetic anhydride produces the 12-acetyl derivative in 89% yield.
Key Parameters :
- Temperature : Reflux conditions (60–80°C) for cyclization.
- Catalyst : Sodium hydride enables efficient ring closure.
- Yield : 30–35% for initial cyclization, improving to 89% after acetylation.
Cyclization of o-Acetylbenzoic Acid Derivatives
Palladium-catalyzed Heck reactions provide a robust pathway to synthesize o-acetylbenzoic acids, which serve as precursors for acridine formation.
Heck Arylation and Subsequent Cyclization
Heck coupling of o-iodobenzoic acid with n-butyl vinyl ether generates o-acetylbenzoic acid esters. These esters undergo lactonization to form isochroman-1,4-diones, which rearrange under acidic or basic conditions to yield the acridine structure. For example, bromomethyl lactol intermediates derived from o-acetylbenzoic acids cyclize in the presence of sodium acetate to produce isochroman-diones, which further react with aldehydes to form 3-benzylidene derivatives.
Advantages :
Lithio-Quinolone Condensation Method
Condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate directly constructs the benzo[b]acridine trione scaffold.
Anion-Mediated Coupling
The lithio-quinolone attacks the chloroformyl benzoate, forming a ketone intermediate. Spontaneous cyclization and oxidation yield 5-methylbenzo[b]acridine-6,11,12-trione. A subsequent selective reduction of the 12-ketone to a hydroxyl group, followed by acetylation, introduces the 12-acetyl moiety.
Conditions :
- Solvent : Anhydrous tetrahydrofuran.
- Temperature : −78°C for lithiation, room temperature for coupling.
- Yield : 40–50% overall.
One-Pot Synthesis Using Nanoporous Catalysts
Mesoporous silica catalysts like SBA-Pr-SO$$_3$$H facilitate efficient one-pot syntheses of acridine derivatives.
Three-Component Reaction
Aromatic aldehydes, 1-naphthylamine, and dimedone condense under solvent-free conditions at 140°C. The nanoporous structure of SBA-Pr-SO$$_3$$H enhances reactant diffusion and acid catalysis, achieving yields up to 96%.
Mechanistic Insights :
- Knoevenagel Condensation : Dimedone and aldehyde form an α,β-unsaturated ketone.
- Michael Addition : 1-Naphthylamine adds to the enone, followed by cyclodehydration.
- Aromatization : Oxidation or dehydrogenation yields the acridine core.
Reusability : The catalyst retains activity over five cycles with minimal yield reduction.
Mannich Reaction-Based Synthesis
Mannich reactions between indole derivatives and acetylpyridines offer an alternative route to ellipticine analogs, which share structural motifs with 12-acetylbenzo[b]acridine-6,11-dione.
Intermediate Formation and Cyclization
2-Lithio-1-sulphobenzoylindole reacts with 4-acetylpyridine to form a β-carboline intermediate. Reductive alkylation and cyclization steps introduce the acetyl and ketone groups, culminating in the target compound.
Challenges :
- Low Yields : Multi-step sequences often result in 18–24% overall yields.
- Purification Complexity : Chromatography is required to isolate intermediates.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 12-Acetylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
12-Acetylbenzo[b]acridine-6,11-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 12-Acetylbenzo[b]acridine-6,11-dione involves its interaction with biological macromolecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Benzoacridine-5,6-dione Derivatives
- Structure : These derivatives retain the acridine core but feature ketone groups at positions 5 and 6 instead of 6 and 11.
- Activity : Exhibited potent antiproliferative effects against MCF-7 breast cancer cells (IC₅₀: 5.4–47.99 μM) .
- Key Difference : The position of the dione groups significantly impacts biological activity, with 5,6-dione derivatives showing stronger cytotoxicity compared to 6,11-dione analogues (data pending for 12-acetyl) .
Benz[b]acridine-6,11,12-triones
- Structure : Contains an additional ketone group at position 12 compared to the target compound.
- Synthesis: Prepared via condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, yielding triones with spiro-dithiane moieties .
- Key Difference : The extra ketone group in triones may reduce solubility but enhance electrophilic reactivity for nucleophilic substitutions .
Dibenz[b,e]oxepin-6,11-dione (Marine-Derived Compound)
- Structure : Replaces the acridine core with a dibenzooxepin ring, retaining the 6,11-dione motif.
- Activity : Lacked antifungal and anticancer activity in assays against Candida albicans and HCT-15/Jurkat cell lines .
Functional Analogues
Thiazolo-Pyrimidine Diones
- Structure : Features a thiazolo-pyrimidine core with dione and carbonitrile groups. Example: Compound 11b (C₂₂H₁₇N₃O₃S) .
- Activity: Not explicitly tested but structurally optimized for π-π stacking interactions due to aromatic substituents.
- Synthesis : Achieved in 68% yield via refluxing thiouracil derivatives with aromatic aldehydes .
Lanostane Triterpenoid 7,11-Diones
- Structure: Steroidal triterpenoid with diones at positions 7 and 11 and a hydroxyl group at C-15 .
Key Research Findings
Substituent Effects : The acetyl group at C-12 in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or methoxy groups in dibenzooxepins .
Synthetic Complexity : 12-Acetylbenzo[b]acridine-6,11-dione requires precise acetylation steps, whereas triones (e.g., 6,11,12-triones) involve multi-step condensations .
Biological Potential: While benzoacridine-5,6-diones show anticancer activity, the lack of data for 6,11-dione derivatives highlights a critical research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
